

## An In-depth Technical Guide to (+)-Atuveciclib: A Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in the regulation of gene transcription. By inhibiting CDK9, (+)-Atuveciclib effectively suppresses the transcription of anti-apoptotic and oncogenic proteins, such as MCL-1 and MYC, leading to cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of (+)-Atuveciclib, including detailed experimental protocols and a summary of its performance in in vitro and in vivo studies.

### **Chemical Structure and Properties**

(+)-Atuveciclib is a complex heterocyclic molecule featuring a central 1,3,5-triazine core.

**Chemical Structure:** 

(A 2D chemical structure image of (+)-Atuveciclib would be placed here in a full whitepaper)

Table 1: Chemical Identifiers and Properties of (+)-Atuveciclib



| Property          | Value                                                                                                        | Reference(s) |
|-------------------|--------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 4-(4-fluoro-2-methoxyphenyl)-<br>N-[3-[(S)-<br>(methylsulfonimidoyl)methyl]ph<br>enyl]-1,3,5-triazin-2-amine | [1]          |
| Synonyms          | BAY 1143572                                                                                                  | [2]          |
| Molecular Formula | C18H18FN5O2S                                                                                                 | [3]          |
| Molecular Weight  | 387.43 g/mol                                                                                                 | [3]          |
| CAS Number        | 1414943-94-4                                                                                                 | [3]          |
| SMILES String     | COC1=C(C=CC(=C1)F)C2=N<br>C(=NC=N2)NC3=CC=CC(=C3<br>)CINVALID-LINK(=N)=O                                     | [3]          |
| InChI Key         | ACWKGTGIJRCOOM-<br>HHHXNRCGSA-N                                                                              | [3]          |
| Appearance        | Solid                                                                                                        | [3]          |
| Solubility        | Soluble in DMSO                                                                                              | [3]          |

### **Mechanism of Action and Signaling Pathway**

**(+)-Atuveciclib** exerts its anti-neoplastic effects primarily through the selective inhibition of CDK9, a serine/threonine kinase that forms the catalytic subunit of the P-TEFb complex.

### **Inhibition of CDK9-Mediated Transcription**

The P-TEFb complex, consisting of CDK9 and a cyclin partner (primarily Cyclin T1), is a key regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for the transition from abortive to productive transcription. **(+)-Atuveciclib** binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAP II and thereby stalling transcriptional elongation. This leads to a rapid depletion of short-lived mRNAs and their corresponding proteins, many of which are critical for cancer cell survival and proliferation, including the anti-apoptotic protein MCL-1 and the oncoprotein MYC.[1]





Click to download full resolution via product page

## Modulation of the NF-kB Signaling Pathway

Recent studies have also implicated **(+)-Atuveciclib** in the modulation of the NF-kB signaling pathway. In certain cellular contexts, **(+)-Atuveciclib** has been shown to inhibit the



phosphorylation and nuclear translocation of the p65 subunit of NF-κB, a key event in the activation of this pro-inflammatory and pro-survival pathway. This suggests a broader mechanism of action for **(+)-Atuveciclib** beyond direct transcriptional inhibition.

# Preclinical Data In Vitro Kinase and Cellular Activity

**(+)-Atuveciclib** demonstrates high potency and selectivity for CDK9 over other CDKs and a wide range of other kinases.

Table 2: In Vitro Inhibitory Activity of (+)-Atuveciclib

| Target         | IC50 (nM) | Reference(s) |
|----------------|-----------|--------------|
| CDK9/CycT1     | 13        | [1]          |
| CDK1/CycB      | >10,000   | [1]          |
| CDK2/CycE      | >10,000   | [1]          |
| CDK4/CycD1     | >10,000   | [1]          |
| CDK5/p25       | >10,000   | [1]          |
| CDK6/CycD3     | >10,000   | [1]          |
| CDK7/CycH/MAT1 | >10,000   | [1]          |

The potent and selective inhibition of CDK9 translates to significant anti-proliferative activity in a variety of cancer cell lines, particularly those known to be dependent on the transcription of short-lived oncogenes.

Table 3: Anti-proliferative Activity of (+)-Atuveciclib in Cancer Cell Lines



| Cell Line | Cancer Type               | IC50 (nM) | Reference(s) |
|-----------|---------------------------|-----------|--------------|
| MOLM-13   | Acute Myeloid<br>Leukemia | 310       | [1]          |
| MV4-11    | Acute Myeloid<br>Leukemia | 890       | [1]          |
| HeLa      | Cervical Cancer           | 920       | [1]          |

#### In Vivo Efficacy in Xenograft Models

The anti-tumor activity of **(+)-Atuveciclib** has been demonstrated in preclinical xenograft models of acute myeloid leukemia (AML).

MOLM-13 Xenograft Model: In a mouse xenograft model using MOLM-13 human AML cells, oral administration of **(+)-Atuveciclib** resulted in a dose-dependent inhibition of tumor growth. [1]

MV4-11 Xenograft Model: In a rat xenograft model using MV4-11 human AML cells, daily oral administration of **(+)-Atuveciclib** at 12 mg/kg for 14 days led to almost complete tumor remission.[1]





Click to download full resolution via product page



#### **Pharmacokinetics**

Pharmacokinetic studies in rats have demonstrated that **(+)-Atuveciclib** possesses favorable drug-like properties, including good oral bioavailability.

Table 4: Pharmacokinetic Parameters of (+)-Atuveciclib in Rats

| Parameter                   | Value    | Reference(s) |
|-----------------------------|----------|--------------|
| Clearance (CL)              | Low      | [1]          |
| Volume of Distribution (Vd) | Moderate | [1]          |
| Oral Bioavailability (F%)   | Good     | [1]          |

## Experimental Protocols Synthesis of (+)-Atuveciclib (BAY 1143572)

The synthesis of **(+)-Atuveciclib** is a multi-step process. A detailed synthetic scheme can be found in the supplementary information of Lücking et al. (2017).[1] The key steps involve the formation of the triazine core, followed by Suzuki coupling and subsequent modifications to introduce the sulfoximine moiety. The final enantiomerically pure compound is obtained by chiral separation.

#### In Vitro Kinase Assays

The inhibitory activity of **(+)-Atuveciclib** against a panel of kinases is typically determined using in vitro kinase assays. For example, the Merck Millipore KinaseProfiler<sup>TM</sup> service can be utilized.[1] These assays are generally performed at a fixed ATP concentration (e.g., 10  $\mu$ M) to determine the IC<sub>50</sub> values.

## **Cell Proliferation Assays**

The anti-proliferative effects of **(+)-Atuveciclib** on cancer cell lines are assessed using standard cell viability assays, such as the MTT or CellTiter-Glo® assays. Cells are typically seeded in 96-well plates and treated with a range of concentrations of the compound for a specified period (e.g., 72 or 96 hours) before assessing cell viability.[1]



#### In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., NOD/SCID) or rats are typically used.
- Cell Inoculation: A defined number of cancer cells (e.g., 5-10 x 10<sup>6</sup>) are injected subcutaneously into the flank of the animals.
- Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. **(+)-Atuveciclib** is administered orally at specified doses and schedules. The vehicle used for formulation is also administered to the control group.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
- Endpoint: At the end of the study, tumors are excised and weighed. Further analysis, such as western blotting for pharmacodynamic markers, can also be performed.[1]

## **Clinical Development**

(+)-Atuveciclib has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors (NCT01938638) and acute leukemia (NCT02345382). These studies were designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound in human subjects. While detailed results from these trials are not fully published, the progression of the compound into clinical development underscores its potential as a therapeutic agent.

#### Conclusion

(+)-Atuveciclib is a potent and highly selective CDK9 inhibitor with a well-defined mechanism of action. Its ability to suppress the transcription of key oncogenic and anti-apoptotic proteins provides a strong rationale for its development as an anti-cancer therapeutic. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of cancer, particularly in hematological malignancies. The favorable pharmacokinetic profile of (+)-Atuveciclib further supports its potential as an orally administered drug. Ongoing and future clinical investigations will be crucial in determining the ultimate therapeutic value of this promising agent in the treatment of cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-Atuveciclib: A Selective CDK9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605681#atuveciclib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com